N-benzhydryl-3-(isobutylsulfonyl)azetidine-1-carboxamide
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Overview
Description
N-benzhydryl-3-(isobutylsulfonyl)azetidine-1-carboxamide is an organic compound that belongs to the class of azetidines.
Preparation Methods
The synthesis of N-benzhydryl-3-(isobutylsulfonyl)azetidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of benzhydryl chloride with azetidine-1-carboxamide in the presence of a base to form the intermediate compound. This intermediate is then reacted with isobutylsulfonyl chloride under controlled conditions to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity .
Chemical Reactions Analysis
N-benzhydryl-3-(isobutylsulfonyl)azetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-benzhydryl-3-(isobutylsulfonyl)azetidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-benzhydryl-3-(isobutylsulfonyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-benzhydryl-3-(isobutylsulfonyl)azetidine-1-carboxamide can be compared with other azetidine derivatives and benzhydryl compounds. Similar compounds include:
1-Benzhydrylazetidine: Another azetidine derivative with similar structural features but different functional groups.
Diphenylmethane derivatives: Compounds with a benzhydryl group that exhibit different chemical and biological properties due to variations in their substituents.
Properties
IUPAC Name |
N-benzhydryl-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16(2)15-27(25,26)19-13-23(14-19)21(24)22-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXJMBARYDIRGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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